molecular formula C30H30ErF21O6 B101755 Er(fod)3 CAS No. 17978-75-5

Er(fod)3

Cat. No.: B101755
CAS No.: 17978-75-5
M. Wt: 1055.8 g/mol
InChI Key: ZPORHVZNIJVNGC-UHFFFAOYSA-N
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Description

VER-155008 is a small molecule inhibitor of the heat shock protein 70 (HSP70) family. It has been widely studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer. The compound is known for its ability to inhibit the activity of HSP70, HSC70, and GRP78, which are molecular chaperones involved in protein folding and protection against stress-induced damage .

Preparation Methods

The synthesis of VER-155008 involves several steps, starting with the preparation of the core adenosine structure. The synthetic route typically includes the following steps:

    Formation of the adenosine core: This involves the reaction of a suitable purine derivative with a ribose sugar to form the adenosine scaffold.

    Functionalization of the adenosine core:

    Final modifications:

Chemical Reactions Analysis

VER-155008 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

VER-155008 is unique in its ability to inhibit multiple members of the HSP70 family with high specificity. Similar compounds include:

VER-155008 stands out due to its high specificity and potency against HSP70, HSC70, and GRP78, making it a valuable tool for studying the role of these chaperones in various biological processes and diseases.

Properties

IUPAC Name

erbium;(Z)-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-dimethyloct-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H11F7O2.Er/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/b3*5-4-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHFMLQRGJCLOZ-VNGPFPIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Er]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/O)(C)C.[Er]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ErF21O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1055.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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